molecular formula C9H13NOS B5851712 3-(N-morpholinylmethyl)thiophene

3-(N-morpholinylmethyl)thiophene

Cat. No.: B5851712
M. Wt: 183.27 g/mol
InChI Key: BOIUIXIIDQSUDA-UHFFFAOYSA-N
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Description

3-(N-morpholinylmethyl)thiophene is an organic compound with the molecular formula C9H13NOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a morpholine group attached to the thiophene ring via a methylene bridge. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields .

Safety and Hazards

Morpholine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is flammable and may cause toxic effects if inhaled or ingested . Contact with the substance may cause severe burns to skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(N-morpholinylmethyl)thiophene typically involves the reaction of thiophene derivatives with morpholine in the presence of a suitable catalyst. One common method is the condensation reaction between thiophene-3-carbaldehyde and morpholine under acidic conditions. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 3-(N-morpholinylmethyl)thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(N-morpholinylmethyl)thiophene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-(N-morpholinylmethyl)thiophene is unique due to the presence of the morpholine group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s solubility, stability, and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-(thiophen-3-ylmethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-6-12-8-9(1)7-10-2-4-11-5-3-10/h1,6,8H,2-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIUIXIIDQSUDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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